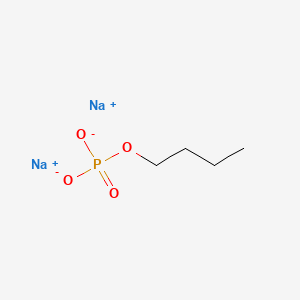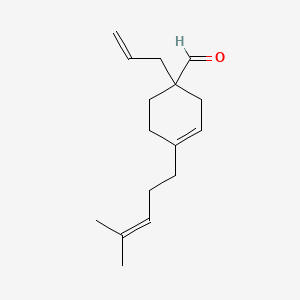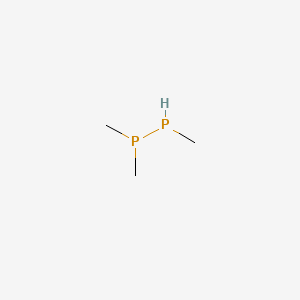
1,2,3,4,5,6,7,8-Octahydro-1,6-dimethylnaphthalene-2-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,3,4,5,6,7,8-Octahydro-1,6-dimethylnaphthalene-2-carbonitrile is an organic compound with a complex structure It is a derivative of naphthalene, characterized by the presence of a nitrile group (-CN) and multiple hydrogenated carbon atoms
准备方法
The synthesis of 1,2,3,4,5,6,7,8-Octahydro-1,6-dimethylnaphthalene-2-carbonitrile typically involves multiple steps. One common method includes the hydrogenation of a naphthalene derivative followed by the introduction of a nitrile group. Industrial production methods may involve catalytic hydrogenation under high pressure and temperature conditions, using catalysts such as palladium or platinum. The nitrile group can be introduced through a reaction with a suitable nitrile donor, such as cyanogen bromide, under controlled conditions .
化学反应分析
1,2,3,4,5,6,7,8-Octahydro-1,6-dimethylnaphthalene-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitrile group to an amine using reducing agents such as lithium aluminum hydride.
科学研究应用
1,2,3,4,5,6,7,8-Octahydro-1,6-dimethylnaphthalene-2-carbonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its unique structure and reactivity.
Industry: It is used in the production of specialty chemicals, dyes, and polymers.
作用机制
The mechanism of action of 1,2,3,4,5,6,7,8-Octahydro-1,6-dimethylnaphthalene-2-carbonitrile involves its interaction with specific molecular targets. The nitrile group can form hydrogen bonds with biological molecules, affecting their function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivative used .
相似化合物的比较
1,2,3,4,5,6,7,8-Octahydro-1,6-dimethylnaphthalene-2-carbonitrile can be compared with other similar compounds, such as:
Tetramethyl acetyloctahydronaphthalenes: These compounds have similar hydrogenated naphthalene structures but differ in the functional groups attached.
Azulene derivatives: These compounds share a similar ring structure but have different substituents, leading to different chemical and biological properties.
属性
CAS 编号 |
94386-56-8 |
|---|---|
分子式 |
C13H19N |
分子量 |
189.30 g/mol |
IUPAC 名称 |
1,6-dimethyl-1,2,3,4,5,6,7,8-octahydronaphthalene-2-carbonitrile |
InChI |
InChI=1S/C13H19N/c1-9-3-6-13-10(2)12(8-14)5-4-11(13)7-9/h9-10,12H,3-7H2,1-2H3 |
InChI 键 |
BEXBQPUACQKYNA-UHFFFAOYSA-N |
规范 SMILES |
CC1CCC2=C(C1)CCC(C2C)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


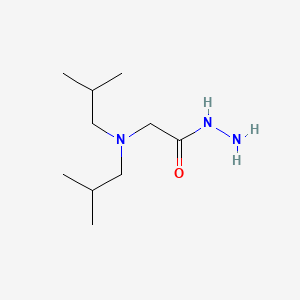
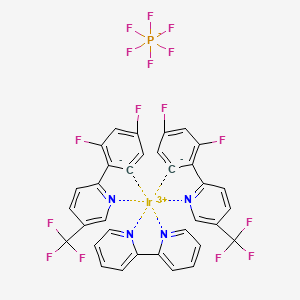
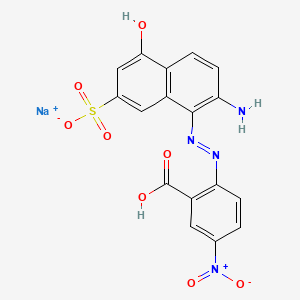

![[[(2R,3S,4R,5R)-5-[6-(benzylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] dihydroxyphosphinothioyl hydrogen phosphate](/img/structure/B13785875.png)

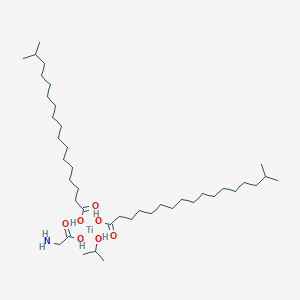
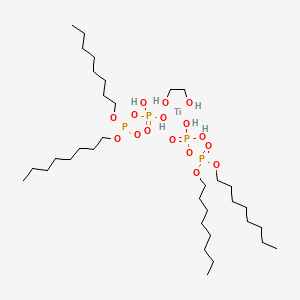
![1-Azatricyclo[4.4.0.03,8]decane(8CI,9CI)](/img/structure/B13785897.png)
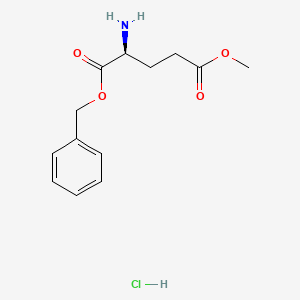
![3-[3-tert-butyl-5-(3-carboxyphenyl)phenyl]benzoic acid](/img/structure/B13785901.png)
